molecular formula C7H6FN3OS B15204087 6-Fluoro-5-methoxy-thiazolo[5,4-b]pyridin-2-amine

6-Fluoro-5-methoxy-thiazolo[5,4-b]pyridin-2-amine

Cat. No.: B15204087
M. Wt: 199.21 g/mol
InChI Key: GRFGUABXLCZSHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Fluoro-5-methoxy-thiazolo[5,4-b]pyridin-2-amine is a heterocyclic compound that features a thiazole ring fused to a pyridine ring. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The presence of fluorine and methoxy groups in its structure can influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-5-methoxy-thiazolo[5,4-b]pyridin-2-amine typically involves the cyclization of a pyridine derivative with a thiazole precursor. One common method involves the use of 1-(6-methoxypyridin-2-yl)-thiourea as a starting material. This compound undergoes cyclization in the presence of lithium bromide and bromine in acetic acid to yield the target compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-5-methoxy-thiazolo[5,4-b]pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The compound can be reduced under specific conditions to modify the thiazole ring.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of 6-hydroxy-5-methoxy-thiazolo[5,4-b]pyridin-2-amine.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of various substituted thiazolo[5,4-b]pyridine derivatives.

Scientific Research Applications

6-Fluoro-5-methoxy-thiazolo[5,4-b]pyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Fluoro-5-methoxy-thiazolo[5,4-b]pyridin-2-amine involves its interaction with specific molecular targets. For instance, as a PI3K inhibitor, it binds to the kinase domain of the enzyme, preventing its activity. This inhibition can disrupt various cellular signaling pathways, leading to reduced cell proliferation and survival . The compound’s structure allows it to form key hydrogen bonds and hydrophobic interactions with the enzyme, enhancing its inhibitory potency.

Comparison with Similar Compounds

Similar Compounds

    6-Fluoro-thiazolo[5,4-b]pyridin-2-amine: Lacks the methoxy group, which can affect its reactivity and biological activity.

    5-Methoxy-thiazolo[5,4-b]pyridin-2-amine: Lacks the fluorine atom, which can influence its chemical properties and interactions with biological targets.

    Thiazolo[5,4-b]pyridin-2-amine: Lacks both the fluorine and methoxy groups, making it less specific in its interactions.

Uniqueness

6-Fluoro-5-methoxy-thiazolo[5,4-b]pyridin-2-amine is unique due to the presence of both fluorine and methoxy groups, which can enhance its chemical stability, reactivity, and biological activity. These functional groups can also influence its pharmacokinetic properties, making it a valuable compound for drug development and other scientific research applications.

Properties

Molecular Formula

C7H6FN3OS

Molecular Weight

199.21 g/mol

IUPAC Name

6-fluoro-5-methoxy-[1,3]thiazolo[5,4-b]pyridin-2-amine

InChI

InChI=1S/C7H6FN3OS/c1-12-5-3(8)2-4-6(11-5)13-7(9)10-4/h2H,1H3,(H2,9,10)

InChI Key

GRFGUABXLCZSHX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=N1)SC(=N2)N)F

Origin of Product

United States

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